molecular formula C19H19N3O2 B2980620 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide CAS No. 2034603-82-0

2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide

Cat. No. B2980620
CAS RN: 2034603-82-0
M. Wt: 321.38
InChI Key: VQRISCRVVLUHGY-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . It has been identified as a potent inhibitor of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Scientific Research Applications

Amplification of Phleomycin Effects

Compounds related to "2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide" have been studied for their ability to enhance the effects of phleomycin, an antibiotic that exhibits anti-cancer properties. For instance, heterobicyclic compounds with pyrimidine derivatives have shown activity as amplifiers of phleomycin against Escherichia coli, showcasing their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Activity

Dicationic imidazo[1,2-a]pyridines, structurally similar to the queried compound, have been synthesized and evaluated for their antiprotozoal activity. These compounds demonstrated potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as novel therapeutic agents for protozoal infections (Ismail et al., 2004).

Anti-Influenza Activity

Research into furan-carboxamide derivatives has identified novel inhibitors of lethal H5N1 influenza A viruses. These studies have demonstrated that certain furan-carboxamide derivatives possess significant anti-influenza activity, providing a basis for the development of new antiviral drugs (Yongshi et al., 2017).

Antibacterial Properties

Synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides has been explored for their antibacterial activities against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This research highlights the potential of furan-carboxamide derivatives in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).

properties

IUPAC Name

2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-10-17(14(2)24-13)19(23)20-9-8-15-11-21-18(22-12-15)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRISCRVVLUHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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